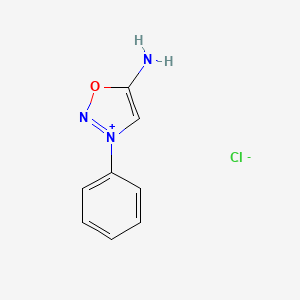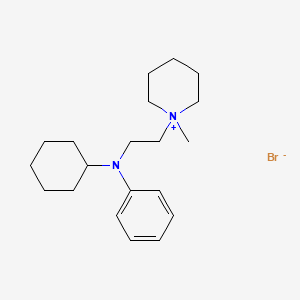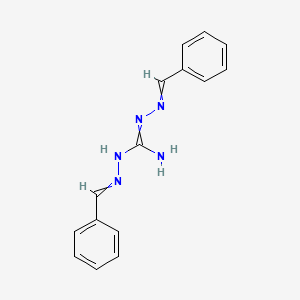
1,2-Bis(benzylideneamino)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(benzylideneamino)guanidine is an organic compound with the molecular formula C15H15N5. It is known for its unique structure, which includes two benzylideneamino groups attached to a guanidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(benzylideneamino)guanidine can be synthesized through several methods. One common approach involves the reaction of benzylideneamine with guanidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(benzylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylideneamino groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(benzylideneamino)guanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1,2-Bis(benzylideneamino)guanidine involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(benzylideneamino)guanidine hydrochloride
- 1,3-Bis(benzylideneamino)guanidine
- Diphenyl 4,4′-bis-guanidinium
Uniqueness
This compound is unique due to its specific structure and the presence of two benzylideneamino groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
3560-86-9 |
|---|---|
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1,2-bis(benzylideneamino)guanidine |
InChI |
InChI=1S/C15H15N5/c16-15(19-17-11-13-7-3-1-4-8-13)20-18-12-14-9-5-2-6-10-14/h1-12H,(H3,16,19,20) |
InChI-Schlüssel |
ZWLXITGRGUNARS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)

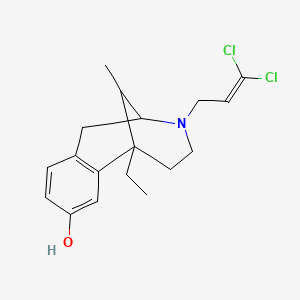

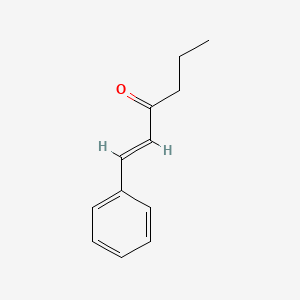
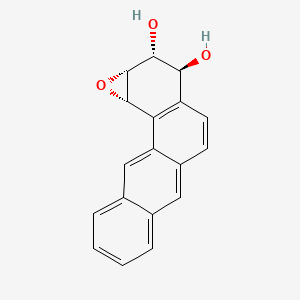
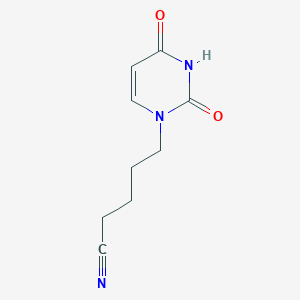
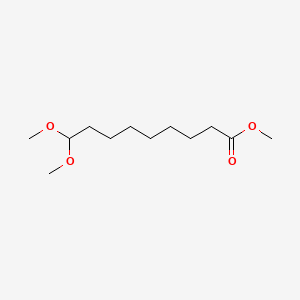


![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
